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Compound of Interest

Compound Name: Montelukast nitrile

Cat. No.: B032453

A comprehensive guide for researchers and drug development professionals on the
spectroscopic confirmation of Montelukast nitrile, a key intermediate in the synthesis of the
asthma medication Montelukast. This guide provides a detailed comparison of the
spectroscopic data of Montelukast nitrile with its active pharmaceutical ingredient counterpart,
Montelukast sodium, supported by experimental data and protocols.

Introduction

Montelukast is a widely prescribed leukotriene receptor antagonist used in the management of
asthma and allergic rhinitis. The synthesis of Montelukast sodium, the active pharmaceutical
ingredient, often proceeds through a nitrile intermediate, Montelukast nitrile. The precise
chemical structure and purity of this intermediate are critical to ensure the quality and efficacy
of the final drug product. This guide details the spectroscopic techniques used to confirm the
chemical structure of Montelukast nitrile and provides a comparative analysis with
Montelukast sodium.

Comparative Spectroscopic Analysis

The structural differences between Montelukast nitrile and Montelukast sodium, primarily the
conversion of the nitrile group to a sodium carboxylate, give rise to distinct spectroscopic
signatures. The following tables summarize the key quantitative data obtained from *H NMR,
13C NMR, FT-IR, and Mass Spectrometry.
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'H Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectroscopy provides detailed information about the chemical environment of
hydrogen atoms in a molecule.

Chemical Shift (o Montelukast Nitrile Montelukast Sodium

_ Assignment
ppm) (Tentative) (Reported)
Aromatic protons
~7.0-8.5 Multiple peaks Multiple peaks (quinoline and phenyl
rings)
Styrenic proton (-
~7.35 (d) Peak present Peak present
CH=CH-)
Methine proton (-
~4.0 (t) Peak present Peak present
CH(S)-)
) ) Methylene protons (-
~2.5-3.0 Multiple peaks Multiple peaks
CHz2-)
Methylene protons
~2.3 Peak present Peak present adjacent to
nitrile/carboxyl
Methyl protons (-
~1.6 Singlet Singlet P (
C(CHs)2)
~0.4 Multiplet 0.39 Cyclopropyl protons
Carboxylic acid proton
No peak 11.2 (broad s)

(-COOH)

Note: Detailed *H NMR data for Montelukast nitrile is not readily available in the public

domain and the assignments are tentative based on structural similarity to Montelukast.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR spectroscopy probes the carbon framework of a molecule.
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Chemical Shift (&

Montelukast Nitrile

Montelukast Sodium

] Assignment

ppm) (Tentative) (Reported)

Carboxylate carbon (-
~175 No peak Peak present

COO~Na%)
~118 Peak present No peak Nitrile carbon (-C=N)

] ) Aromatic and vinylic

~120 - 160 Multiple peaks Multiple peaks

carbons

Quaternary carbon (-
~73 Peak present Peak present

C(CHs)2)

Methine carbon (-
~50 Peak present Peak present

CH(S)-)

) ) Methylene and

~20-40 Multiple peaks Multiple peaks

cyclopropyl carbons

Methyl carbons (-
~31 Peak present Peak present

C(CHs)2)

Note: Detailed 3C NMR data for Montelukast nitrile is not readily available in the public

domain and the assignments are tentative.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies functional groups based on their characteristic vibrational

frequencies.
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Montelukast Nitrile

Montelukast Sodium

Wavenumber (cm~1) - Assignment
(Characteristic) (Reported)
~2245 Strong Absent C=N stretch (Nitrile)
O-H stretch (Alcohol)
3437 - 3396 Broad Broad
[11[2][3]
Aromatic C-H
3057 Medium Medium
stretch[1][2]
) ) Aliphatic C-H
2925 Medium Medium
stretch[1]
C=0 stretch
1710 - 1633 Absent Strong
(Carboxylate)[1]
1131 Medium Medium C-Cl stretch[1]

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and provides information about the

fragmentation pattern of a molecule.

Parameter Montelukast Nitrile Montelukast

Molecular Formula CssH3sCIN20S Css5H36CINOsS

Molecular Weight 567.18 g/mol 586.18 g/mol

[M+H]*+ (m/z) 568.2 586.2179

Key Fragment lons (m/z) Not detailed in search results °08.2,524.2,440.2, 422.1

292.1,278.1

Experimental Protocols

Detailed methodologies are crucial for reproducible spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To obtain high-resolution *H and *3C NMR spectra for structural elucidation.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

o Accurately weigh 5-10 mg of the sample (Montelukast nitrile or Montelukast sodium).

o Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCls,
DMSO-ds).

o Transfer the solution to a clean, dry 5 mm NMR tube.

1H NMR Acquisition Parameters (Typical):

Pulse Program: Standard single-pulse experiment (e.g., 'zg30").

Number of Scans: 16-64 (depending on sample concentration).

Relaxation Delay (d1): 1-2 seconds.

Acquisition Time: 3-4 seconds.

Spectral Width: 0-12 ppm.

13C NMR Acquisition Parameters (Typical):

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

Number of Scans: 1024 or more (due to lower natural abundance of 13C).

Relaxation Delay (d1): 2-5 seconds.

Acquisition Time: 1-2 seconds.

Spectral Width: 0-200 ppm.

Data Processing:
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Apply Fourier transformation to the acquired free induction decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale using the residual solvent peak as a reference.

Integrate the peaks in the *H NMR spectrum.

Assign the peaks to the corresponding protons and carbons in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer equipped with a suitable sampling accessory (e.g.,
Attenuated Total Reflectance - ATR).

Sample Preparation (ATR method):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete
coverage of the crystal surface.

Apply pressure using the instrument's pressure clamp to ensure good contact between the
sample and the crystal.

Data Acquisition:

Collect a background spectrum of the empty, clean ATR crystal.

Collect the sample spectrum.

The instrument software will automatically ratio the sample spectrum to the background
spectrum to generate the absorbance or transmittance spectrum.

Typically, spectra are collected over a range of 4000-400 cm~® with a resolution of 4 cm~1.
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Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A high-performance liquid chromatograph (HPLC) coupled to a mass
spectrometer (e.g., a triple quadrupole or time-of-flight instrument) with an electrospray
ionization (ESI) source.

LC Conditions (Typical):

e Column: Areversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 pm).
» Mobile Phase A: Water with 0.1% formic acid.

» Mobile Phase B: Acetonitrile with 0.1% formic acid.

o Gradient: A suitable gradient from a low to high percentage of mobile phase B to elute the
compound of interest.

¢ Flow Rate: 0.2-0.5 mL/min.

Injection Volume: 1-5 pL.

MS Conditions (Typical for ESI in positive ion mode):

Capillary Voltage: 3-4 kV.

o Cone Voltage: 20-40 V.

e Source Temperature: 120-150 °C.

¢ Desolvation Temperature: 350-500 °C.
» Desolvation Gas Flow: 600-800 L/hr.

o Collision Energy (for MS/MS): A range of collision energies (e.g., 10-40 eV) should be
applied to induce fragmentation and obtain a characteristic fragmentation pattern.
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Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic confirmation of
Montelukast nitrile's chemical structure.
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Caption: Workflow for Spectroscopic Confirmation of Montelukast Nitrile.

Conclusion

The spectroscopic techniques of NMR, FT-IR, and Mass Spectrometry provide a powerful and
complementary suite of tools for the unambiguous confirmation of the chemical structure of
Montelukast nitrile. By comparing the spectral data of the nitrile intermediate with that of the
final active pharmaceutical ingredient, Montelukast sodium, researchers and drug development
professionals can ensure the identity, purity, and quality of this critical synthetic intermediate,
ultimately contributing to the safety and efficacy of the final medicinal product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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